4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a thiazole ring, and a benzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the morpholine ring, and finally the introduction of the benzyl group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and benzyl bromide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Mild to moderate temperatures and acidic or neutral pH.
Reduction: Low temperatures and inert atmosphere to prevent unwanted side reactions.
Substitution: Elevated temperatures and polar solvents to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N,N-dimethyl-1-piperazinesulfonamide
- N-benzyl-N-ethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- 4-hydroxy-N’-(3-pyridinylmethylene)benzohydrazide
Uniqueness
Compared to similar compounds, 4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide stands out due to its unique combination of a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-12(2)24-17(18-11)19-16(22)14-9-23-10-15(21)20(14)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIYZNLJAEOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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